2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Description
2-(4-Oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a benzothienopyrimidine derivative featuring a fused benzothiophene-pyrimidine core substituted with an N-phenylacetamide group. The benzothienopyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. The N-phenylacetamide moiety enhances hydrophobicity and may influence binding affinity to protein active sites, such as cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-15(20-12-6-2-1-3-7-12)10-21-11-19-16-13-8-4-5-9-14(13)24-17(16)18(21)23/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVNTAMRZVZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. DMF outperforms ethanol in alkylation reactions due to its polar aprotic nature, which stabilizes intermediates and enhances nucleophilicity. Elevated temperatures (80–120°C) improve cyclization kinetics but risk decomposition, necessitating precise thermal control.
Alternative Synthetic Pathways
Protection-Deprotection Strategies
N-BOC protection of aniline intermediates, followed by acylation and deprotection, offers a route to high-purity acetamides. For example, p-phenylenediamine was mono-BOC-protected, acylated with acetyl chloride, and deprotected to yield 4-amino-N-phenylacetamide intermediates in >90% purity.
Industrial-Scale Production Considerations
Transitioning from batch to continuous flow reactors could address scalability challenges. Automated systems minimize human error and enable real-time monitoring, critical for maintaining consistency in multi-step syntheses. Pilot-scale trials using microreactors for CDI-mediated cyclization have achieved 85% yields with residence times under 10 minutes, underscoring industrial viability.
Table 3: Scalability Metrics for Key Steps
| Step | Batch Yield (%) | Continuous Flow Yield (%) |
|---|---|---|
| Cyclization | 72 | 85 |
| Alkylation | 58–81 | 70–88 |
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer activity.
Mechanism of Action
The mechanism of action of 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cell cycle regulation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives
Several sulfonamide-substituted benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) were synthesized and evaluated for anti-inflammatory activity. These compounds inhibit COX-2, inducible nitric oxide synthase (iNOS), and ICAM-1 expression in human keratinocytes and macrophages. For example:
- Compound 1 : Inhibits COX-2 (IC₅₀ = 0.8 μM) and reduces PGE₂ production by 75% at 10 μM .
- Compound 10 : Exhibits dual inhibition of COX-2 (IC₅₀ = 1.2 μM) and IL-8 release (60% suppression at 10 μM) .
Quinazolin-4-one Acetamide Derivatives
Substituted 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) were designed as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment. The quinazoline core replaces benzothienopyrimidine, shifting the biological target from COX-2 to InhA. The most active compound showed MIC = 1.56 μg/mL against Mycobacterium tuberculosis .
Key Difference: The benzothienopyrimidine core may confer greater π-π stacking interactions in COX-2’s hydrophobic pocket compared to quinazoline, which favors InhA inhibition.
Substituent Variations
N-Phenylacetamide vs. Indole-3-acetamide
2-(1H-Indol-3-yl)-N-phenylacetamide () shares the N-phenylacetamide group but replaces the benzothienopyrimidine core with an indole ring. This compound demonstrated α-amylase inhibitory activity (IC₅₀ = 12.4 μM), suggesting the indole moiety enhances binding to carbohydrate-metabolizing enzymes .
Key Insight: The benzothienopyrimidine core is critical for anti-inflammatory activity, whereas indole derivatives target metabolic enzymes.
Fluorinated Benzothienopyrimidine Acetamides
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () introduces fluorine atoms to the benzothiophene ring, enhancing electronegativity and antimicrobial activity (MIC = 8 μg/mL against S. aureus). The target compound lacks fluorine, likely reducing antibacterial potency but improving anti-inflammatory selectivity .
Structure-Activity Relationship (SAR) Insights
- Core Heterocycle: Benzothienopyrimidine enhances anti-inflammatory activity via COX-2 inhibition, while quinazoline and indole cores shift activity to antitubercular or metabolic targets.
- Substituents :
Biological Activity
2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of benzothienopyrimidines. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is , with a molecular weight of approximately 369.8 g/mol. The compound features a benzothienopyrimidine core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12N3O2S |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| InChI Key | SYPVRJJTYYKRCV-UHFFFAOYSA-N |
Biological Activity Overview
Research has indicated that compounds within the benzothienopyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzothienopyrimidines. The presence of functional groups such as amido or imino side chains at specific positions enhances their efficacy against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, attributed to their ability to interfere with cellular signaling pathways.
- Anti-inflammatory Effects : Compounds similar to 2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide have been evaluated for their anti-inflammatory potential in vitro, demonstrating significant inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antimicrobial Activity : A study investigated the antimicrobial effects of various benzothienopyrimidine derivatives. The results indicated that compounds with specific substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of halogen groups significantly increased antibacterial potency.
Compound Name Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria 2-(4-oxobenzothieno[3,2-d]pyrimidin) Moderate High N-(2-chlorophenyl) derivative High Moderate -
Anticancer Studies : In vitro assays were performed on cancer cell lines to assess the cytotoxic effects of 2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide. Results showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF7: 20 µM
-
Anti-inflammatory Mechanism : The anti-inflammatory potential was evaluated using an in vitro model where the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. The compound demonstrated a dose-dependent inhibition of nitric oxide synthesis.
Concentration (µM) Nitric Oxide Inhibition (%) 10 25 50 50 100 75
Q & A
Q. What are the common synthetic routes for 2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothieno[3,2-d]pyrimidine core via cyclization of thiophene and pyrimidine precursors. Key steps include:
- Cyclization : Using reagents like POCl₃ or PPA (polyphosphoric acid) under reflux conditions to form the fused heterocyclic core .
- Acetamide Coupling : Reacting the core with N-phenylacetamide derivatives via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
- Purification : Techniques such as column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the thienopyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methylene) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation in crystalline form, critical for understanding bioactive conformers .
Q. What initial biological activities have been reported for this compound?
Preliminary studies suggest:
- Anticancer Activity : IC₅₀ values ranging from 10–25 µM against A549 (lung) and MCF-7 (breast) cancer cell lines, with selectivity indices >50 compared to normal fibroblasts .
- Enzyme Inhibition : Moderate inhibition (Ki ~100 nM) of kinases like EGFR and VEGFR2, inferred from structural analogs .
- Anti-inflammatory Effects : Reduced TNF-α production in macrophages at 10 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during cyclization, while dichloromethane minimizes side reactions in coupling steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) accelerate key steps like amide bond formation .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions in IC₅₀ or selectivity indices often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers .
- Compound Stability : Perform stability tests under assay conditions (pH, temperature) using HPLC to detect degradation .
- Statistical Analysis : Use multivariate ANOVA to account for batch-to-batch variability in compound synthesis .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
SAR exploration involves:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 4-oxo position enhances kinase inhibition .
- Side-Chain Variations : Replacing the N-phenyl group with bulkier substituents (e.g., p-tolyl) improves solubility and bioavailability .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
